molecular formula C17H21F3N6 B12234123 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12234123
M. Wt: 366.4 g/mol
InChI Key: ZRTYLRTXRKEAOQ-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl and dimethyl groups. The final step involves the attachment of the piperazine and pyridazine moieties. Common reagents used in these reactions include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
  • 5-Ethyl-2,4-dimethyl-6-{4-[6-(fluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Uniqueness

5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H21F3N6

Molecular Weight

366.4 g/mol

IUPAC Name

5-ethyl-2,4-dimethyl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H21F3N6/c1-4-13-11(2)21-12(3)22-16(13)26-9-7-25(8-10-26)15-6-5-14(23-24-15)17(18,19)20/h5-6H,4,7-10H2,1-3H3

InChI Key

ZRTYLRTXRKEAOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F)C)C

Origin of Product

United States

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